2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S/c1-31-20-11-3-16(4-12-20)23-25(29-24(28-23)17-5-13-21(32-2)14-6-17)33-15-22(30)27-19-9-7-18(26)8-10-19/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGBSTVXZVENEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring an imidazole ring and various functional groups, suggests diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 495.13 g/mol. The compound includes an imidazole ring, methoxyphenyl groups, and a sulfanyl linkage which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₄N₄O₄S |
| Molecular Weight | 495.13 g/mol |
| LogP | 5.141 |
| pKa | 11.40 (acid), 4.00 (base) |
| Solubility | Low (LogSw: -5.00) |
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. In vivo studies demonstrated that treatment with this compound suppressed tumor growth in mice models, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Apoptosis Induction : Flow cytometry analyses revealed that the compound increases apoptotic cell death in cancer cells.
- Inhibition of Tumor Growth : Animal studies showed a notable reduction in tumor size when treated with the compound compared to controls.
Anti-inflammatory Activity
Research indicates that compounds similar to this one may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The inhibition levels observed were significant, with IC50 values suggesting a strong potential for therapeutic application in inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : Starting materials undergo cyclization to form the imidazole structure.
- Introduction of Methoxy Groups : Methoxyphenyl groups are added through electrophilic aromatic substitution.
- Sulfanyl Linkage Formation : The sulfanyl group is introduced via nucleophilic substitution reactions.
- Final Acetamide Formation : The acetamide group is attached to complete the synthesis.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on MCF-7 Cells : A study conducted on MCF-7 cells reported an IC50 value of approximately 25 μM for inducing apoptosis, highlighting its effectiveness.
- In Vivo Tumor Suppression : In a mouse model, administration of the compound resulted in a significant reduction in tumor volume compared to untreated control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole Cores
(a) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide (CAS 901265-49-4)
- Key Differences : Replaces one 4-methoxyphenyl group on the imidazole with a benzodioxin ring.
- This could influence solubility and receptor binding .
(b) N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide (CAS 868217-37-2)
- Key Differences : Substitutes the imidazole’s 4-methoxyphenyl groups with a chlorophenyl-methylsulfanyl chain and incorporates a sulfonyl (-SO₂-) group.
- The sulfonyl group may enhance metabolic stability .
Benzothiazole-Based Analogues
(a) N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- Key Differences : Replaces the imidazole core with a benzothiazole ring.
- Implications: Benzothiazoles are known for their fluorescence and antimicrobial properties. The methoxy groups on both the benzothiazole and acetamide may synergize for enhanced bioactivity, though the lack of a fluorophenyl group could reduce lipophilicity .
(b) N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
- Key Differences : Retains the 4-fluorophenyl-acetamide moiety but uses a simpler benzothiazole core.
Sulfanyl/Sulfonyl-Linked Derivatives
(a) 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 1021118-61-5)
- Key Differences : Replaces the imidazole with a piperidine ring and incorporates a sulfonyl linker.
- Implications : The sulfonyl group increases electronegativity and may improve pharmacokinetic properties, such as half-life, compared to the sulfanyl linker in the target compound. The piperidine ring introduces conformational flexibility .
Data Table: Structural and Functional Comparison
*Calculated based on molecular formulas.
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : Methoxy substituents (electron-donating) in the target compound may enhance binding to receptors requiring π-π stacking, whereas chloro or nitro groups (electron-withdrawing) in analogues like CAS 868217-37-2 could favor interactions with electrophilic active sites .
- Linker Effects : Sulfanyl (-S-) linkers, as in the target compound, offer moderate polarity and flexibility, while sulfonyl (-SO₂-) linkers (e.g., CAS 1021118-61-5) provide rigidity and metabolic resistance .
- Biological Activity: The antimicrobial activity reported for 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (a simplified analogue) suggests that the target compound’s imidazole core and fluorophenyl group could amplify such effects through improved target specificity .
Q & A
Basic: What synthetic routes are recommended for preparing 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide?
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1 : Formation of the imidazole core via cyclization of 4-methoxyphenyl-substituted precursors under acidic or thermal conditions.
- Step 2 : Introduction of the sulfanyl group through nucleophilic substitution or thiol-ene reactions.
- Step 3 : Acetamide coupling using carbodiimide-mediated activation (e.g., EDC/HOBt) with 4-fluoroaniline.
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC. For analogous protocols, refer to methods used for structurally related imidazole-acetamide derivatives .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR to confirm the imidazole ring, sulfanyl linkage, and acetamide substituents. Aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS for [M+H]+ ion).
- X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities in the imidazole-sulfanyl moiety .
Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?
Employ a Design of Experiments (DoE) approach:
- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time.
- Response Surface Methodology (RSM) : To model interactions between variables and identify optimal conditions. For example, a central composite design (CCD) can minimize side reactions during imidazole cyclization .
- Computational Support : Use quantum chemical calculations (e.g., DFT) to predict transition states and stabilize reactive intermediates, as demonstrated in reaction path search methodologies .
Advanced: How can contradictions in reported biological activity data be resolved?
Discrepancies may arise from:
- Purity Variability : Validate compound purity (>95%) via HPLC and elemental analysis before biological assays.
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) across studies.
- Structural Validation : Compare activity with analogs (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate pharmacophore contributions. Cross-reference crystallographic data to confirm active conformations .
Advanced: What strategies enhance solubility and stability for pharmacological testing?
- Co-solvent Systems : Use DMSO-water gradients or cyclodextrin inclusion complexes.
- pH Adjustment : Protonate/deprotonate ionizable groups (e.g., imidazole nitrogen) to improve aqueous solubility.
- Lyophilization : For long-term storage, lyophilize in cryoprotectants (e.g., trehalose). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 weeks) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
- Core Modifications : Synthesize derivatives with varied substituents (e.g., replacing methoxy with ethoxy or halogen groups).
- Functional Group Analysis : Compare sulfanyl vs. sulfonyl or acetamide vs. urea linkages.
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities. Correlate results with computational docking simulations (AutoDock Vina) .
Advanced: What analytical methods are suitable for detecting degradation products?
- LC-MS/MS : To identify hydrolyzed or oxidized byproducts (e.g., cleavage of the sulfanyl group).
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions.
- Stability-Indicating Assays : Develop HPLC methods with PDA detection to resolve degradation peaks .
Advanced: How to address low reproducibility in biological assays?
- Standardize Protocols : Pre-equilibrate reagents, control cell passage numbers, and use internal controls (e.g., reference inhibitors).
- Data Normalization : Apply Z-score or % inhibition relative to positive/negative controls.
- Collaborative Validation : Share samples with independent labs to confirm activity trends .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration.
- Metabolite Identification : Employ in silico tools like Meteor Nexus to predict Phase I/II metabolism .
Advanced: How to validate the compound’s mechanism of action in complex biological systems?
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to purported targets.
- CRISPR Knockout Models : Generate cell lines lacking the target protein to assess activity loss.
- Transcriptomics/Proteomics : Profile downstream signaling pathways via RNA-seq or phosphoproteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
